N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a sulfone-modified tetrahydrothiophene ring attached to the amide nitrogen. The sulfone group in its structure may influence solubility, metabolic stability, and target binding compared to other analogs .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c14-12(13-9-3-4-19(15,16)6-9)8-1-2-10-11(5-8)18-7-17-10/h1-2,5,9H,3-4,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHARGRFRYPDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through a series of reactions, including cyclization and functional group modifications
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced through sulfone chemistry, where a thiophene derivative undergoes oxidation to form the sulfone. This is followed by a coupling reaction to attach the sulfone to the benzo[d][1,3]dioxole core. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can participate in oxidation reactions, potentially forming sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a thiol or sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce thiols. Substitution reactions on the aromatic ring can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels. .
Biological Research: The compound’s ability to interact with specific molecular targets makes it a valuable tool in studying cellular signaling pathways and physiological responses.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with GIRK channels. These channels are key effectors in GPCR signaling pathways, modulating cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and thereby influencing physiological processes such as heart rate regulation and neuronal excitability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The benzodioxole carboxamide scaffold is highly versatile, with modifications to the amide substituent dictating biological activity. Below is a detailed comparison with structurally related compounds:
Antidiabetic Analogs: N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Structure : Features a trifluoromethylphenyl group at the amide nitrogen.
- Activity : Demonstrated potent α-amylase inhibition (IC₅₀ = 2.8 µM) and significant hypoglycemic effects in STZ-induced diabetic mice, reducing blood glucose by 58% after 28 days .
- Key Differentiator : The electron-withdrawing trifluoromethyl group enhances metabolic stability and enzyme binding affinity compared to alkyl or aryl substituents.
Umami Flavor Enhancers: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
- Structure : Contains a branched heptyl chain at the amide nitrogen.
- Activity: Acts as a potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG). Used commercially as Savorymyx® UM80 .
- Key Differentiator : The lipophilic heptyl chain optimizes receptor interaction and flavor potency, contrasting with polar groups in antidiabetic analogs.
STING Agonists: 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC)
- Structure : Incorporates a brominated benzodioxole core and a naphthyl substituent.
- Activity: Activates human STING, inducing interferon-β secretion (EC₅₀ = 0.7 µM). Used in immunotherapeutic research .
- Key Differentiator : The bromine atom and bulky naphthyl group enhance steric interactions with STING’s binding pocket, a feature absent in smaller analogs like IIc or S805.
Cardiovascular Agents: MDC and ADC
- Structures :
- MDC : N-(4-Methoxybenzyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide.
- ADC : N-(3-Acetylphenyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide.
Comparative Data Table
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 363.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₅S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1170832-75-3 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
- Targeting Specific Pathways : The compound may interact with specific molecular targets involved in cancer progression and survival, although detailed studies are required to elucidate these interactions fully.
Biological Activity in Cell Lines
Research has focused on evaluating the effects of this compound on different cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 0.30 - 157.4 | Significant inhibition of proliferation |
| CAMA-1 | 0.16 - 139 | Variable response; potential for therapeutic use |
| SKBR-3 | 0.09 - 93.08 | Notable sensitivity to treatment |
| HCC1954 | 0.51 - 157.2 | Indication of ROS involvement |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
In a recent study focusing on the differential effects of related compounds on breast cancer cell lines, it was noted that derivatives similar to this compound showed varying degrees of efficacy based on their structural modifications . The findings highlighted the importance of specific substituents in enhancing biological activity and selectivity towards cancer cells.
Q & A
Q. What synthetic strategies are optimal for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and the sulfone-modified tetrahydrothiophene amine precursor. Reagents like EDCl/HOBt or DCC are commonly used for activation .
- Oxidation steps : Conversion of tetrahydrothiophene to the 1,1-dioxidotetrahydrothiophene moiety using oxidizing agents (e.g., H₂O₂/CH₃COOH or meta-chloroperbenzoic acid) .
- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
Key Optimization : Temperature control (0–25°C for coupling), solvent selection (DCM or DMF for polar intermediates), and reaction monitoring via TLC .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the sulfone group in the tetrahydrothiophene ring causes distinct deshielding in adjacent protons .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the dioxidotetrahydrothiophene and benzodioxole rings .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₈H₁₈N₂O₆S) and isotopic patterns .
Example Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₆S |
| Molecular Weight | 414.41 g/mol |
| Key NMR Signals | δ 3.2–3.5 (tetrahydrothiophene protons), δ 6.8–7.2 (benzodioxole aromatic protons) |
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorescence-based substrates. IC₅₀ values are calculated using dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with:
- Substituent variations : Replace the sulfone group with sulfonamide or alter benzodioxole methylation patterns .
- Ring expansions : Replace tetrahydrothiophene with piperidine or morpholine rings to assess steric effects .
- Bioisosteric replacements : Substitute the amide linker with urea or sulfonamide groups .
Data Analysis : Compare IC₅₀ values across analogs (see table below) :
| Analog Modification | IC₅₀ (μM) vs HeLa | Target Binding Affinity (nM) |
|---|---|---|
| Parent compound | 12.5 | 450 (EGFR) |
| Fluorine at benzodioxole | 8.2 | 320 (EGFR) |
| Chlorine at thiophene | 18.7 | 620 (EGFR) |
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer :
- Orthogonal assays : Validate antiproliferative activity using both MTT and colony formation assays to rule out false positives .
- Target deconvolution : Combine siRNA knockdown with compound treatment to confirm pathway specificity (e.g., MAPK vs PI3K-Akt) .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., sulfone group’s role in membrane penetration) .
Case Study : A fluorinated analog showed 2-fold higher potency than the parent compound in one study but no activity in another due to divergent cell line metabolic profiles . Resolution required testing across 10+ cell lines and transcriptomic profiling .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (PDB: 1M17 for EGFR). Focus on hydrogen bonding with the amide group and hydrophobic contacts with the benzodioxole ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfone group in the ATP-binding pocket .
- QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from ChEMBL data .
Q. What strategies improve the compound’s bioavailability and pharmacokinetics?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups at the amide nitrogen to enhance solubility .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life (tested in rodent models via IV administration) .
- CYP450 metabolism screening : Use human liver microsomes to identify major metabolites (e.g., sulfone oxidation or benzodioxole O-demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
